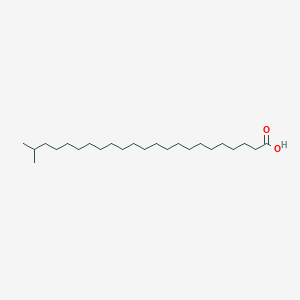

22-Methyltricosanoic acid

Description

22-Methyltricosanoic acid (CAS: 4730-63-6) is a branched-chain saturated fatty acid with the molecular formula C₂₄H₄₈O₂ and a molecular weight of 368.64 g/mol . Structurally, it consists of a 24-carbon backbone with a methyl group (-CH₃) branched at the 22nd carbon position. Classified as FA 24:0 in lipid nomenclature, it belongs to the category of very-long-chain fatty acids (VLCFAs) . This compound is notable for its hydrophobic properties and structural role in biological membranes, particularly in microbial systems and specialized plant or animal tissues.

Properties

Molecular Formula |

C24H48O2 |

|---|---|

Molecular Weight |

368.6 g/mol |

IUPAC Name |

22-methyltricosanoic acid |

InChI |

InChI=1S/C24H48O2/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26) |

InChI Key |

KGHVQLDYCDULEN-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O |

Synonyms |

22-methyltricosanoic acid Me-tricosanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structure and Classification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Lipid Classification | Branching Position(s) |

|---|---|---|---|---|---|

| 22-Methyltricosanoic acid | 4730-63-6 | C₂₄H₄₈O₂ | 368.64 | FA 24:0 | 22-methyl |

| 20-Methyl-docosanoic acid | - | C₂₃H₄₆O₂ | 354.35 | FA 23:0 | 20-methyl |

| 23-Methyl-tetracosanoic acid | - | C₂₅H₅₀O₂ | 382.38 | FA 25:0 | 23-methyl |

| 24-Methyl-pentacosanoic acid | - | C₂₆H₅₂O₂ | 396.40 | FA 26:0 | 24-methyl |

| Phthioic acid | - | C₂₆H₅₂O₂ | 396.40 | FA 26:0 | 3,13,19-trimethyl |

| Eicosanoic acid (Arachidic acid) | - | C₂₀H₄₀O₂ | 312.53 | FA 20:0 | None (straight-chain) |

Key Observations :

- Chain Length and Branching : Increasing chain length (e.g., from C23 to C26) correlates with higher molecular weight and hydrophobicity. Methyl branching disrupts molecular packing, reducing melting points compared to straight-chain analogs .

- Branching Complexity: Phthioic acid (3,13,19-trimethyl-tricosanoic acid) has three methyl groups, enhancing structural rigidity and likely influencing its role in bacterial cell walls .

Physical Properties

- Straight-Chain vs. Branched: Straight-chain eicosanoic acid (C20:0) has a melting point of ~75°C, whereas branched isomers like 22-methyltricosanoic acid are expected to have lower melting points due to reduced crystallinity .

- Hydroxylated Derivatives: 2-Hydroxy-22-methyltetracosanoic acid (C₂₅H₅₀O₃) introduces a hydroxyl group at the 2nd carbon, increasing polarity and solubility in aqueous environments compared to non-hydroxylated analogs .

Research Findings and Gaps

- Biosynthetic Pathways : Enzymatic mechanisms for methyl branching (e.g., via methyltransferases) are well-documented in bacteria but less understood in eukaryotes .

- Health Implications: Hydroxylated derivatives like 2-hydroxy-22-methyltetracosanoic acid are associated with rare lipid storage disorders, though their exact role in disease requires further study .

Q & A

Q. What are the standard methods for synthesizing 22-methyltricosanoic acid, and how can reaction conditions be optimized for yield?

Synthesis typically involves branched-chain fatty acid elongation using methylmalonyl-CoA precursors or chemical alkylation of tricosanoic acid derivatives. Optimization requires systematic variation of catalysts (e.g., palladium-based), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. DMF). Yield improvements are monitored via gas chromatography (GC) or HPLC, with purity assessed by melting point analysis and NMR . For reproducibility, detailed protocols must include stoichiometric ratios, purification steps (e.g., column chromatography), and spectral validation .

Q. How is 22-methyltricosanoic acid structurally characterized, and which spectroscopic techniques are critical for confirmation?

Structural elucidation relies on H NMR (methyl branch signals at δ 0.88–1.28 ppm), C NMR (carboxylic acid carbon at δ 170–180 ppm), and high-resolution mass spectrometry (HRMS; theoretical [M+H] = 369.3654, observed deviation < 2 ppm) . Infrared spectroscopy (IR) confirms the carboxylic acid group (C=O stretch ~1700 cm). X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Q. What analytical methods are recommended for quantifying 22-methyltricosanoic acid in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is preferred for lipid matrices. Reverse-phase HPLC with UV detection (210 nm) or evaporative light scattering detectors (ELSD) offers alternatives. Calibration curves using internal standards (e.g., heptadecanoic acid) mitigate matrix effects. Method validation should report limits of detection (LOD < 0.1 µg/mL) and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 22-methyltricosanoic acid across studies?

Contradictions often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Triangulate data by:

- Replicating experiments under standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).

- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables.

- Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based inhibition) .

Meta-analyses of primary datasets (raw NMR/LC-MS files) can clarify dose-response discrepancies .

Q. What experimental design challenges arise in studying 22-methyltricosanoic acid’s membrane interactions, and how are they addressed?

Challenges include mimicking native lipid bilayers and controlling phase separation. Solutions:

- Use Langmuir-Blodgett troughs to monitor surface pressure-area isotherms with varying lipid compositions.

- Employ fluorescence anisotropy with labeled probes (e.g., DPH) to assess membrane rigidity.

- Validate findings using molecular dynamics (MD) simulations (e.g., GROMACS) to correlate structural dynamics with experimental data .

Q. What thermodynamic properties of 22-methyltricosanoic acid are critical for its stability in lipidomic studies?

Key properties include melting point (predicted ~75–80°C via DSC), enthalpy of fusion (ΔH), and oxidative stability (measured via Rancimat). Branching reduces packing efficiency, lowering phase transition temperatures compared to linear analogs. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products (e.g., peroxides) .

Q. How can researchers ensure reproducibility in 22-methyltricosanoic acid studies, particularly in heterogeneous biological systems?

- Publish raw spectral data (NMR, MS) in open repositories (e.g., Zenodo) with metadata tags.

- Detail lipid extraction protocols (Folch vs. Bligh-Dyer methods) and normalization strategies (e.g., per mg protein).

- Include negative controls (solvent-only) and reference standards in all assays. Appendices should list batch numbers, instrument calibration dates, and software versions .

Q. What ethical considerations apply when publishing contradictory findings on 22-methyltricosanoic acid’s ecological roles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.